N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyrazine core . This core is a nitrogen-containing heterocycle, which is a common feature in many physiologically active compounds and drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The hydrazine group of the starting compound was substituted via nucleophilic reaction using hydrazine hydrate .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Pathways and Heterocyclic Derivatives : The compound's core structure serves as a precursor in synthesizing a variety of heterocyclic derivatives. These derivatives are synthesized through reactions with active methylene compounds, aliphatic amines, and heterocyclic amines, leading to the formation of substituted pyridines, bipyrazoles, pyrazolylisoxazoles, and other complex heterocycles. Such processes underscore the versatility of the compound in generating biologically active molecules with potential therapeutic applications (Riyadh, 2011).
Anticancer and Antimicrobial Properties : Compounds synthesized from this chemical structure have been evaluated for their cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HEPG2 (liver cancer), showing inhibition effects comparable to standard treatments. Additionally, antimicrobial activity against various pathogens has been documented, highlighting the compound's potential as a basis for developing new anticancer and antimicrobial agents (Riyadh, 2011).
Anticonvulsant Activity : Derivatives of this compound have shown potent anticonvulsant activity in preclinical models. This suggests its utility in the development of new treatments for epilepsy and other seizure disorders, expanding the compound's therapeutic potential beyond antimicrobial and anticancer applications (Kelley et al., 1995).
Antioxidant and Anti-proliferative Effects : Some synthesized derivatives exhibit significant antioxidant activity, surpassing that of reference antioxidants. Moreover, certain compounds demonstrate moderate anti-proliferative potential against cancer cell lines, indicating the compound's contribution to the development of antioxidants and anticancer agents (Bekircan et al., 2005).
Future Directions
The development of new antimicrobial agents with excellent antibacterial activity is a major challenge in human health . Triazolo[4,3-a]pyrazine derivatives, including “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, represent a promising class of compounds for further exploration in this field .
Mechanism of Action
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, including staphylococcus aureus and escherichia coli . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
Given the antibacterial activity of similar compounds , it’s possible that this compound may also act through one of these mechanisms.
Result of Action
Given the potential antibacterial activity of similar compounds , it’s possible that this compound may lead to bacterial cell death or growth inhibition.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O2/c24-14(11-8-18-23(21-11)10-4-2-1-3-5-10)17-9-12-19-20-13-15(25)16-6-7-22(12)13/h1-8H,9H2,(H,16,25)(H,17,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABLDHNHKLOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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